![molecular formula C17H21NS B13560715 N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine](/img/structure/B13560715.png)
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is an organic compound that features a cyclohexanamine group bonded to a phenyl ring, which is further substituted with a thiophene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine typically involves the following steps:
Formation of the Intermediate: The initial step involves the synthesis of the intermediate compound, 4-(thiophen-3-yl)benzaldehyde. This can be achieved through the reaction of thiophene-3-carboxaldehyde with a suitable aryl halide under palladium-catalyzed cross-coupling conditions.
Reductive Amination: The intermediate 4-(thiophen-3-yl)benzaldehyde is then subjected to reductive amination with cyclohexanamine in the presence of a reducing agent such as sodium triacetoxyborohydride. This step results in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the thiophene ring or other functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Sodium hydride, alkyl halides, and other nucleophiles.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Alkylated thiophene derivatives.
Aplicaciones Científicas De Investigación
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
N-{[4-(thiophen-2-yl)phenyl]methyl}cyclohexanamine: Similar structure but with the thiophene ring at a different position.
N-{[4-(furan-3-yl)phenyl]methyl}cyclohexanamine: Similar structure but with a furan ring instead of a thiophene ring.
N-{[4-(pyridin-3-yl)phenyl]methyl}cyclohexanamine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
N-{[4-(thiophen-3-yl)phenyl]methyl}cyclohexanamine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Propiedades
Fórmula molecular |
C17H21NS |
|---|---|
Peso molecular |
271.4 g/mol |
Nombre IUPAC |
N-[(4-thiophen-3-ylphenyl)methyl]cyclohexanamine |
InChI |
InChI=1S/C17H21NS/c1-2-4-17(5-3-1)18-12-14-6-8-15(9-7-14)16-10-11-19-13-16/h6-11,13,17-18H,1-5,12H2 |
Clave InChI |
DWSHMNMYXHMEJV-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)NCC2=CC=C(C=C2)C3=CSC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-{7-Azabicyclo[2.2.1]heptan-1-yl}methanaminehydrochloride](/img/structure/B13560666.png)

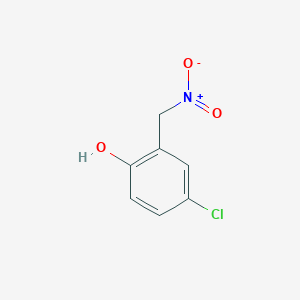
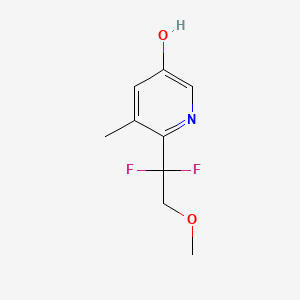
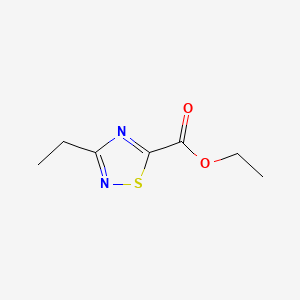
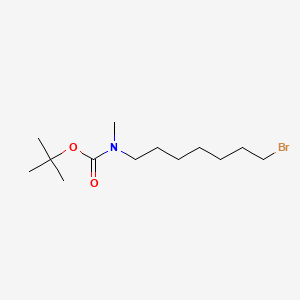
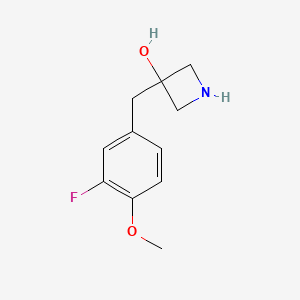
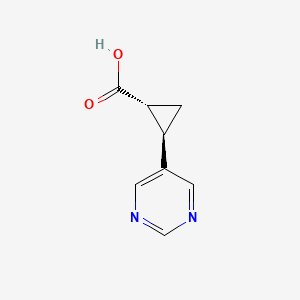
![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)spiro[3.3]heptane-1-carboxylicacid](/img/structure/B13560730.png)
![1-[1-(4-Chloro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13560736.png)
